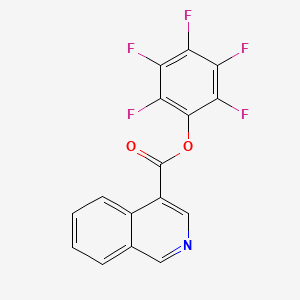

Pentafluorophenyl isoquinoline-4-carboxylate

描述

Key Mass Spectrometric Data:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 339.22 g/mol | |

| Exact mass | 339.03186924 g/mol | |

| Monoisotopic mass | 339.0319 Da |

In mass spectrometry, the compound exhibits characteristic fragmentation patterns:

- The pentafluorophenyl group generates intense peaks at m/z 167 (C₆F₅⁺) and 131 (C₅F₃⁺) due to the stability of fluorinated fragments.

- The isoquinoline-4-carboxylate moiety produces ions at m/z 172 (C₁₀H₇NO₂⁺) and 144 (C₉H₆N⁺), corresponding to the loss of CO₂ and subsequent ring rearrangements.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 944450-77-5 .

Alternative Names and Identifiers:

The compound is also referenced in chemical databases under systematic variants such as 4-isoquinolinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester and pentafluorophenyl isoquinoline-4-carboxylic acid ester .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEILZUOGNADSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640174 | |

| Record name | Pentafluorophenyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-77-5 | |

| Record name | Pentafluorophenyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Isoquinoline-4-Carboxylic Acid Derivatives

The isoquinoline-4-carboxylic acid core is generally prepared by functionalizing the isoquinoline nucleus at the 4-position. According to patent JP6755775B2, a key intermediate, 4-fluoroisoquinoline derivatives, can be synthesized by fluorination of 1-hydroxyisoquinoline derivatives followed by acid treatment and chlorination steps to yield 1-chloro-4-fluoroisoquinoline derivatives. Although this patent primarily focuses on fluorinated isoquinolines, the methodology provides insight into the preparation of isoquinoline derivatives that can be further functionalized to carboxylates suitable for esterification.

Preparation of Pentafluorophenol

Pentafluorophenol is the activated phenol used to form the pentafluorophenyl ester. Its preparation is critical for the synthesis of this compound. Traditional methods rely on hexafluorobenzene substitution, but due to environmental and commercial constraints, more sustainable methods have been developed.

A notable advanced method involves the oxidation of zinc-organic intermediates derived from pentafluorobenzoic acid trimethylsilyl esters. This method avoids the use of hazardous Grignard reagents and inert atmospheres, providing a safer and higher-yielding route to pentafluorophenol.

Detailed Preparation Route for this compound

Step 1: Preparation of Pentafluorophenol

- Starting Material: Pentafluorobenzoic acid

- Process:

- Pentafluorobenzoic acid is converted to its trimethylsilyl ester by refluxing with trimethylchlorosilane.

- The ester is then reacted with zinc salts (e.g., zinc acetate dihydrate) in a toluene/DMF mixture to form a zinc-organic intermediate.

- Oxidation of this intermediate using tert-butylperoxybenzoate in the presence of CuCl yields tert-butoxypentafluorobenzene.

- Acidic hydrolysis of the tert-butyl ether produces pentafluorophenol with approximately 70% yield and 99% purity.

This method (Method A) is preferred due to its high yield and purity, and the ability to avoid isolation of unstable intermediates.

Step 2: Synthesis of Isoquinoline-4-Carboxylic Acid Derivative

- Starting Material: Isoquinoline or fluorinated isoquinoline derivatives

- Process:

- Fluorination and subsequent functional group manipulations (e.g., hydroxylation, chlorination) produce isoquinoline derivatives bearing reactive groups at the 4-position.

- Carboxylation at the 4-position can be achieved by established aromatic substitution or directed lithiation followed by CO2 quenching.

- The isoquinoline-4-carboxylic acid is purified and prepared for esterification.

Step 3: Formation of this compound

- Reagents: Isoquinoline-4-carboxylic acid, pentafluorophenol, coupling agents (e.g., dicyclohexylcarbodiimide or other activating agents)

- Process:

- The carboxylic acid group of isoquinoline-4-carboxylic acid is activated by coupling agents.

- Pentafluorophenol is added to form the pentafluorophenyl ester.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF under inert atmosphere.

- The product is purified by crystallization or chromatography.

Research Findings and Analysis

- The method for pentafluorophenol preparation via oxidation of zinc-organic intermediates derived from pentafluorobenzoic acid is a significant advancement over classical Grignard reagent routes, offering safer handling and better scalability.

- The fluorination and functionalization of isoquinoline derivatives, as described in patent literature, provide a reliable route to the isoquinoline-4-carboxylic acid precursor, essential for subsequent esterification.

- The esterification step, while standard in organic synthesis, benefits from the high reactivity of pentafluorophenol, leading to efficient formation of the activated ester.

- The overall synthetic pathway is modular, allowing optimization at each stage to improve yield, purity, and environmental footprint.

化学反应分析

Types of Reactions

Pentafluorophenyl isoquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of substituted isoquinoline derivatives.

Reduction: Formation of isoquinoline-4-methanol or isoquinoline-4-aldehyde.

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

科学研究应用

Chemistry

PFPIQ serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms, making it valuable for developing novel synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : PFPIQ exhibits significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM. The mechanism involves inhibition of protein synthesis and nucleic acid production.

- Anticancer Potential : Research indicates that PFPIQ can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The pentafluorophenyl group enhances membrane penetration, allowing interaction with intracellular targets.

Medicine

In medicinal chemistry, PFPIQ is explored for its therapeutic applications, particularly in drug development. Its unique chemical properties may contribute to designing drugs with improved efficacy and reduced side effects. Studies have shown that it can modulate enzyme activities linked to cancer progression.

Industry

PFPIQ is utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity. Its incorporation into material science research showcases its versatility beyond biological applications.

Case Studies

Several studies have documented the biological effects of PFPIQ:

- A study demonstrated that PFPIQ significantly reduced biofilm formation by Candida tropicalis by up to 90.41% while showing moderate activity against E. faecalis and S. aureus.

- In vitro studies have indicated that PFPIQ can inhibit cell proliferation in cancer cell lines, supporting its potential as an anticancer agent.

作用机制

The mechanism of action of pentafluorophenyl isoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The isoquinoline ring system can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

相似化合物的比较

Similar Compounds

Pentafluorophenyl quinoline-4-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.

Pentafluorophenyl isoquinoline-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

Pentafluorophenyl benzoate: Similar structure but with a benzene ring instead of an isoquinoline ring.

Uniqueness

Pentafluorophenyl isoquinoline-4-carboxylate is unique due to the specific positioning of the pentafluorophenyl group and the carboxylate group on the isoquinoline ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

Pentafluorophenyl isoquinoline-4-carboxylate (PFPIQ) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PFPIQ is characterized by the presence of a pentafluorophenyl group attached to the isoquinoline structure at the 4-position of the carboxylate. Its molecular formula contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Biological Activities

1. Antimicrobial Properties:

PFPIQ has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant bactericidal effects on Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM . The compound's mechanism involves inhibition of protein synthesis pathways, which is followed by the inhibition of nucleic acid and peptidoglycan production .

2. Anticancer Potential:

Research has also pointed towards the anticancer properties of PFPIQ. The compound's ability to penetrate cell membranes effectively, attributed to the pentafluorophenyl group, allows it to interact with intracellular targets, potentially modulating enzyme activities involved in cancer progression.

The mechanism of action for PFPIQ involves multiple pathways:

- Cell Membrane Penetration: The pentafluorophenyl group enhances the compound’s ability to penetrate lipid membranes.

- Enzyme Interaction: The isoquinoline ring system can bind to various enzymes and receptors, modulating their activity.

- Target Specificity: Studies suggest that PFPIQ may selectively target specific proteins involved in critical biological processes, making it a candidate for further drug development.

Case Studies

Several studies have documented the biological effects of PFPIQ:

- Study on Antimicrobial Activity: A recent investigation demonstrated that PFPIQ significantly reduced biofilm formation by C. tropicalis by up to 90.41% and showed moderate activity against E. faecalis and S. aureus .

- Anticancer Research: In vitro studies have shown that PFPIQ can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of PFPIQ compared to other similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 15.625 - 125 μM | Yes | Inhibition of protein synthesis; enzyme modulation |

| Isoquinoline-4-carboxylic Acid | Not significant | Limited | Basic structural activity; less potent |

| Pentafluorophenol | Moderate | No | Electrophilic interactions; not directly anticancer |

常见问题

Q. What methodologies enable the study of regioselectivity in multi-step reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。